3-Bromcampher
Overview
Description
3-Bromcampher is a useful research compound. Its molecular formula is C10H15BrO and its molecular weight is 231.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromcampher suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromcampher including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Use : Racemic bromcamphor is utilized as a sedative remedy for conditions like increased excitability, neurasthenia, and cardiac neurosis (Gromova, Zyryanov, Petrov, & Tushina, 1998). Additionally, the optimization of racemic bromcamphor tablets can enhance the stability of the tabletization process and ensure the products meet pharmacopoeial and technical requirements (Gavrilov, Koneva, & Petrov, 2003).
Cancer Research : 3-Bromopyruvate (3-BP), a related compound, shows strong antitumor potential by inhibiting key molecules essential for cancer cell survival, thereby enhancing apoptosis and necrosis (Yadav et al., 2017). It is recognized as a potent anticancer agent that causes rapid toxicity to cancer cells without harming normal tissues (Azevedo-Silva et al., 2016).
Metabolism Studies : 3-Bromomethcathinone (3-BMC), another derivative, is a designer drug with detectable metabolites in rat urine and human liver microsomes. Its primary metabolic steps include N-demethylation, reduction of the keto group, and hydroxylation of the aromatic system (Meyer et al., 2012).
Analytical Chemistry : Gas chromatography has been identified as a promising method for analyzing bromcamphor mixtures, providing more accurate control in commercial technological cycles (Marek, Kochetova, & Petrov, 1998).
properties
IUPAC Name |
3-bromo-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(11)7(6)12/h6,8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNRSUZDLRDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2=O)Br)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromcampher |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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